molecular formula C12H17BFNO2 B581986 4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER CAS No. 819057-45-9

4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER

Cat. No.: B581986
CAS No.: 819057-45-9
M. Wt: 237.081
InChI Key: FLMNWVXAEGUVNY-UHFFFAOYSA-N
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Description

4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER is a boronic acid derivative that has gained significant attention in the field of organic synthesis. This compound is known for its unique structure, which includes a fluorine atom and a boronic ester group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER typically involves a two-step substitution reactionThe reaction conditions often include the use of solvents such as chloroform and ethyl acetate, and the reactions are carried out under controlled temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining the reaction conditions and improving the overall efficiency of the process. The compound is usually stored in refrigerated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent any unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is usually a biaryl compound, while in substitution reactions, the product can vary based on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine atom and the boronic ester group in 4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER makes it unique compared to other similar compounds. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMNWVXAEGUVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660651
Record name 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819057-45-9
Record name 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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